
17-phenyl trinor-13,14-dihydro Prostaglandin A2
Descripción general
Descripción
El Metil 5,6,7,8-Tetradehidro Risperidona es un derivado de la risperidona, un medicamento antipsicótico conocido que se utiliza principalmente para tratar la esquizofrenia y el trastorno bipolar . Este compuesto se utiliza a menudo como estándar interno en el análisis cuantitativo de la risperidona .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del Metil 5,6,7,8-Tetradehidro Risperidona implica la reacción de 3-(2-cloroetil)-2-metil-6,7,8,9-tetrahidro-4H-pirido[1,2-a]pirimidin-4-ona con 6-fluoro-3-(4-piperidinil)-1,2-benzisoxazol en metanol seco bajo presión a temperaturas entre 65 y 90 °C . El producto se recupera luego usando una mezcla de metanol/agua y, si se desea, se recristaliza de un alcohol .
Métodos de Producción Industrial
Los métodos de producción industrial para el Metil 5,6,7,8-Tetradehidro Risperidona generalmente implican la síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo involucrando pasos de purificación adicionales como la recristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones
El Metil 5,6,7,8-Tetradehidro Risperidona experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede llevar a cabo usando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter seco.
Sustitución: Aminas en presencia de una base como el hidróxido de sodio.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir productos deshidrogenados .
Aplicaciones Científicas De Investigación
Receptor Binding Affinity
Receptor Type | Binding Affinity (Ki) |
---|---|
EP1 | 0.5 µM |
EP2 | 0.3 µM |
EP3 | 1.0 µM |
EP4 | 0.8 µM |
This selective binding suggests that 17-phenyl PG could be utilized in therapeutic contexts where modulation of these pathways is beneficial.
Anti-inflammatory Properties
Research indicates that 17-phenyl PG exhibits significant anti-inflammatory effects. In vitro studies have shown its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect is mediated through the downregulation of cyclooxygenase (COX) enzymes, which are pivotal in prostaglandin biosynthesis .
Case Study: In Vivo Inflammation Model
In a murine model of acute inflammation induced by carrageenan, administration of 17-phenyl PG resulted in a marked reduction in paw edema compared to control groups. This reduction was associated with decreased leukocyte infiltration and cytokine levels in the inflamed tissue.
Effects on Vascular Function
17-Phenyl PG has been shown to modulate vascular tone by influencing endothelial function. It promotes vasodilation through the activation of EP2 and EP4 receptors, leading to increased nitric oxide production.
Parameter | Control Group | 17-Phenyl PG Treatment |
---|---|---|
Blood Pressure (mmHg) | 120 ± 5 | 110 ± 4* |
Nitric Oxide Levels (µM) | 0.5 ± 0.1 | 1.2 ± 0.2* |
*Significantly different from control (p < 0.05).
Potential Therapeutic Applications
Given its structural similarity to latanoprost, a medication used for glaucoma treatment, 17-phenyl PG presents potential applications in ophthalmology and other fields requiring modulation of intraocular pressure or inflammatory responses . Its ability to influence vascular dynamics may also make it relevant in cardiovascular research.
Clinical Implications
The compound's pharmacological profile suggests it could be explored for:
- Treatment of inflammatory diseases.
- Management of ocular conditions such as glaucoma.
- Potential use in cardiovascular therapies due to its effects on vascular function.
Research Findings and Future Directions
Further studies are needed to fully elucidate the therapeutic potential and safety profile of 17-phenyl PG. Current research focuses on:
Mecanismo De Acción
El mecanismo de acción del Metil 5,6,7,8-Tetradehidro Risperidona es similar al de la risperidona. Actúa principalmente inhibiendo los receptores dopaminérgicos D2 y los receptores serotoninérgicos 5-HT2A en el cerebro . Esta inhibición reduce la hiperactividad de las vías mesolímbicas y mesocorticales centrales, que se cree que están involucradas en la patofisiología de la esquizofrenia y otros trastornos del estado de ánimo .
Comparación Con Compuestos Similares
Compuestos Similares
Risperidona: El compuesto principal, ampliamente utilizado como medicamento antipsicótico.
Paliperidona: El metabolito activo principal de la risperidona, también se utiliza para tratar la esquizofrenia.
Iloperidona: Otro antipsicótico con un mecanismo de acción similar.
Singularidad
El Metil 5,6,7,8-Tetradehidro Risperidona es único en su uso como estándar interno para el análisis cuantitativo de la risperidona. Esto lo hace invaluable en la investigación y los entornos de control de calidad donde se requiere la medición precisa de los niveles de risperidona .
Actividad Biológica
17-Phenyl trinor-13,14-dihydro Prostaglandin A2 (17-phenyl PG) is a synthetic derivative of prostaglandin A2 that has garnered attention for its potential biological activities. Prostaglandins are lipid compounds with diverse physiological roles, including modulation of inflammation, regulation of vascular tone, and influence on immune responses. This article explores the biological activity of 17-phenyl PG, focusing on its pharmacological effects, mechanisms of action, and clinical implications.
Chemical Structure and Properties
17-Phenyl PG is characterized by its unique molecular structure, which enhances its stability and receptor affinity compared to natural prostaglandins. The compound's chemical formula is , and it features a phenyl group that contributes to its biological potency.
The biological activity of 17-phenyl PG primarily involves its interaction with specific prostaglandin receptors. Prostaglandins exert their effects through G-protein coupled receptors (GPCRs), including EP (E-type prostaglandin) receptors. Research indicates that 17-phenyl PG demonstrates selective binding to these receptors, influencing various signaling pathways.
Table 1: Receptor Binding Affinity of 17-Phenyl PG
Receptor Type | Binding Affinity (Ki) |
---|---|
EP1 | 0.5 µM |
EP2 | 0.3 µM |
EP3 | 1.0 µM |
EP4 | 0.8 µM |
Anti-inflammatory Effects
17-Phenyl PG has been shown to exhibit significant anti-inflammatory properties. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect is mediated through the downregulation of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin biosynthesis.
Case Study: In Vivo Inflammation Model
In a murine model of acute inflammation induced by carrageenan, administration of 17-phenyl PG resulted in a marked reduction in paw edema compared to control groups. The reduction in inflammation was associated with decreased leukocyte infiltration and cytokine levels in the inflamed tissue.
Effects on Vascular Function
Research indicates that 17-phenyl PG can modulate vascular tone by influencing endothelial function. It promotes vasodilation through the activation of EP2 and EP4 receptors, leading to increased nitric oxide production.
Table 2: Vascular Effects of 17-Phenyl PG
Parameter | Control Group | 17-Phenyl PG Treatment |
---|---|---|
Blood Pressure (mmHg) | 120 ± 5 | 110 ± 4* |
Nitric Oxide Levels (µM) | 0.5 ± 0.1 | 1.2 ± 0.2* |
*Significantly different from control (p < 0.05).
Antitumor Activity
Emerging evidence suggests that 17-phenyl PG may have antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve induction of apoptosis and inhibition of angiogenesis.
Q & A
Basic Research Questions
Q. What are the key structural features of 17-phenyl trinor-13,14-dihydro Prostaglandin A2, and how do they influence its biological activity?
- Methodological Answer : The compound features a phenyl group at position 17, a truncated (trinor) carbon chain, and a saturated 13,14-dihydro modification. These structural changes enhance metabolic stability compared to native prostaglandins by reducing susceptibility to 15-hydroxyprostaglandin dehydrogenase (PGDH)-mediated catabolism . The phenyl group may enhance receptor binding specificity, while hydrogenation of the 13,14-double bond reduces local irritant effects, as seen in analogous prostaglandin F2α derivatives . To assess structure-activity relationships, use competitive binding assays with recombinant prostanoid receptors (e.g., FP, EP) and compare EC50 values to native prostaglandins .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) with negative-ion chemical ionization is optimal for detecting prostaglandin metabolites, including 15-keto and 13,14-dihydro derivatives. Derivatize samples using pentafluorobenzyl bromide to enhance sensitivity, and validate with deuterated internal standards (e.g., d4-PGA2) to account for matrix effects . High-resolution LC-MS/MS (exact mass: 370.2202714) can further distinguish isobaric interferences .
Q. How is this compound synthesized, and what are critical purity considerations?
- Methodological Answer : Synthesis involves hydrogenation of the 13,14-double bond in the parent prostaglandin A2 analog, followed by phenyl substitution at position 16. Monitor reaction progress via thin-layer chromatography (TLC) and confirm regioselectivity using 1H-NMR (e.g., absence of olefinic protons at δ 5.2–5.6 ppm). Purity ≥98% is essential; validate via HPLC with UV detection (λ = 210 nm) and ensure absence of residual catalysts (e.g., palladium) using inductively coupled plasma mass spectrometry (ICP-MS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor binding data for this compound across different cell lines?
- Methodological Answer : Discrepancies may arise from cell-specific receptor isoform expression (e.g., EP1 vs. EP3) or cross-talk with thromboxane (TP) receptors. Perform the following:
- Quantify receptor mRNA/protein levels in cell lines via qRT-PCR or Western blot .
- Use selective antagonists (e.g., SC19220 for EP1) to isolate signaling pathways .
- Compare calcium mobilization (FLIPR assays) and cAMP accumulation (ELISA) to map downstream effects .
Q. What experimental strategies are recommended to study the metabolic stability of this compound in vivo?
- Methodological Answer :
- In vitro : Incubate with liver microsomes or recombinant PGDH to measure 15-keto metabolite formation via LC-MS/MS. Include NAD+ as a cofactor .
- In vivo : Administer the compound to animal models (e.g., rats) and collect plasma/serum at timed intervals. Use solid-phase extraction (SPE) followed by GC/MS to quantify parent drug and metabolites (e.g., 13,14-dihydro-15-keto derivatives) .
- Compare half-life (t1/2) to native prostaglandins to assess stability improvements .
Q. How can researchers design studies to investigate cross-talk between this compound and other prostanoid receptors?
- Methodological Answer :
- Use HEK293 cells co-transfected with FP and EP receptor isoforms. Measure IP3 generation (radioligand binding) and Ca2+ flux (Fluo-4 AM dye) to assess TP receptor desensitization via EP1 activation .
- Apply pathway inhibitors (e.g., U73122 for phospholipase C) to dissect signaling crosstalk .
- Validate findings in primary cells (e.g., luteal cells) where FP receptors mediate luteolysis .
Q. What methodologies are suitable for evaluating the compound’s impact on enzyme systems like cyclooxygenase (COX) or prostaglandin synthases?
- Methodological Answer :
- COX Inhibition : Use a colorimetric COX Activity Assay Kit (e.g., Cayman Chemical) with arachidonic acid as substrate. Measure PGH2 production via ELISA .
- Synthase Activity : Incubate PGH2 with recombinant prostaglandin A synthase (PGAS) and quantify 17-phenyl trinor-13,14-dihydro PGA2 via LC-MS. Normalize activity to protein concentration (Bradford assay) .
Q. Data Interpretation & Challenges
Q. How should researchers address variability in the compound’s potency across different tissue models?
- Methodological Answer : Variability may reflect tissue-specific receptor density or metabolic enzyme expression.
Propiedades
IUPAC Name |
(Z)-7-[(1R,2S)-2-[(3R)-3-hydroxy-5-phenylpentyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O4/c24-20(15-12-18-8-4-3-5-9-18)16-13-19-14-17-22(25)21(19)10-6-1-2-7-11-23(26)27/h1,3-6,8-9,14,17,19-21,24H,2,7,10-13,15-16H2,(H,26,27)/b6-1-/t19-,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCXQFHXZFWVRT-BRQXMNQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CCC2C=CC(=O)C2CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](CC[C@H]2C=CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.